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Compound of Interest

6,7-dihydro-5H-pyrazolo[5,1-b]
Compound Name:
[1,3]oxazine

Cat. No.: B1445444

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is a privileged scaffold in medicinal chemistry,
forming the basis for a variety of compounds with potential therapeutic applications. Its
structure, a fusion of an aromatic pyrazole ring and a saturated dihydro-oxazine ring, presents
a unigue electronic and conformational environment. Accurate and unambiguous structural
confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring
the integrity of synthesized compounds. NMR spectroscopy is the most powerful tool for this
purpose, providing precise information about the atomic connectivity and chemical environment
of the molecule in solution.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment.
The IUPAC numbering for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system is established
as follows:

Caption: IUPAC numbering of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

In-Depth *H and **C NMR Spectral Interpretation

The analysis of the NMR spectra is approached by dissecting the molecule into its pyrazole
and dihydro-oxazine fragments, considering the electronic influence of the heteroatoms (N, O)
on the chemical shifts of adjacent protons and carbons.[1][2]
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'H NMR Spectrum Analysis

The proton spectrum can be divided into two regions: the aromatic region for the pyrazole
proton and the aliphatic region for the three methylene groups of the dihydro-oxazine ring.

o H3 (Pyrazole Ring): The pyrazole ring is an electron-rich aromatic system. However, the C3
proton is adjacent to two nitrogen atoms, which exert an inductive electron-withdrawing
effect. This deshielding effect places the H3 signal significantly downfield, typically expected
in the range of & 7.50 - 7.70 ppm. It will appear as a sharp singlet, as there are no adjacent
protons within three bonds to couple with.

e H5, H6, and H7 (Dihydro-oxazine Ring): These three sets of methylene protons form a
coupled aliphatic spin system.

o H5 (-O-CHz-): The protons on C5 are directly attached to a carbon adjacent to an oxygen
atom. The strong deshielding effect of oxygen will shift this signal downfield relative to the
other methylene groups. It is expected to appear around & 4.00 - 4.20 ppm. Due to
coupling with the H6 protons, it will likely be a triplet.

o H7 (-N-CHz-): The protons on C7 are adjacent to the bridgehead nitrogen (N1) of the
pyrazole ring. This nitrogen also deshields the C7 protons, placing their signal in a range
of approximately & 3.90 - 4.10 ppm. This signal should also appear as a triplet due to
coupling with H6.

o H6 (-CH2-CH2-CHz-): The C6 protons are the most shielded of the aliphatic protons, being
beta to both heteroatoms. This signal is expected to appear further upfield, around & 2.10 -
2.30 ppm. Since it is coupled to both the H5 and H7 protons, it will appear as a multiplet,
likely a pentet or a triplet of triplets.

3C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled 2C NMR spectrum provides one signal for each unique carbon atom. A
Distortionless Enhancement by Polarization Transfer (DEPT-135) or an edited-HSQC
experiment is crucial for differentiating between CH/CHs (positive signals) and CHz (negative
signals) carbons, while quaternary carbons are absent.[3][4]
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e C7a and C3a (Bridgehead Quaternary Carbons): These carbons are part of the aromatic
pyrazole ring and are significantly deshielded. C7a, being bonded to two nitrogen atoms, is
expected to be the most downfield signal in the spectrum, likely around & 150.0 - 155.0 ppm.
C3a, bonded to one nitrogen and one oxygen, will also be significantly downfield, predicted
in the range of 4 145.0 - 150.0 ppm. These assignments are confirmed by their absence in a
DEPT-135 spectrum.

e C3 (Pyrazole Ring): This aromatic CH carbon, adjacent to two nitrogens, will appear in the
characteristic range for pyrazole carbons, estimated at & 135.0 - 140.0 ppm.[5][6] It will show
a positive signal in a DEPT-135 experiment.

e C5 (-O-CHz2-): The carbon adjacent to the electronegative oxygen atom will be the most
downfield of the aliphatic carbons, appearing around & 65.0 - 70.0 ppm. It will be a negative
signal in the DEPT-135 spectrum.

e C7 (-N-CHz2-): The carbon adjacent to the nitrogen atom is also deshielded, with an expected
chemical shift in the range of & 45.0 - 50.0 ppm. This will also be a negative signal in the
DEPT-135 spectrum.

e C6 (-CH2-): As the most shielded carbon, C6 will appear at the highest field (most upfield)
among the ring carbons, likely around & 20.0 - 25.0 ppm. It will present as a negative signal
in the DEPT-135 spectrum.

Summary of Predicted NMR Data

Atom Position H -Chemical Multiplicity 13C-Chemical DEPT-135
Shift (6, ppm) Shift (6, ppm)

3 7.50-7.70 s 135.0 - 140.0 CH (+)

3a - - 145.0 - 150.0 C (absent)

5 4.00 - 4.20 t 65.0-70.0 CHz2 ()

6 2.10 - 2.30 m 20.0 - 25.0 CH:z ()

7 3.90-4.10 t 45.0-50.0 CHz2 ()

7a - - 150.0 - 155.0 C (absent)
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S = singlet, t = triplet, m = multiplet

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are indispensable for irrefutable
structural confirmation. They serve as a self-validating system by mapping the correlations
between nuclei.

e 1H-'H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings.
For 6,7-dihydro-5H-pyrazolo[5,1-bloxazine, a strong cross-peak correlation will be observed
between H5 ~ H6 and H6 ~ H7, confirming the three-carbon aliphatic chain in the oxazine
ring. The absence of any correlation for the H3 proton will validate its assignment as an
isolated singlet.

e 1H-1BC HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is the most
direct way to assign carbons that bear protons.[3][4][7] It will show a cross-peak for each
directly bonded C-H pair: C3-H3, C5-H5, C6-H6, and C7-H7. This experiment allows the
definitive assignment of each protonated carbon based on the already-assigned proton
shifts.

e 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to
assigning the non-protonated quaternary carbons and confirming the overall bicyclic
framework. It reveals correlations between protons and carbons over two or three bonds.
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Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

e H3 proton will show a 2-bond correlation to C3a and a 3-bond correlation to C7a.
e H5 protons will show a 3-bond correlation to C3a and C7.

e H7 protons will show a 2-bond correlation to C7a and a 3-bond correlation to C3a and C5.
These long-range correlations definitively link the pyrazole and dihydro-oxazine rings and
allow for the unambiguous assignment of the crucial bridgehead carbons, C3a and C7a.

Comparison with Alternative Analytical Techniques

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1445444?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Technique

Strengths

Limitations

Role in Analysis

NMR Spectroscopy

Provides complete
atom-by-atom
connectivity,
stereochemistry, and

conformational

information in solution.

Non-destructive.

Lower sensitivity
compared to MS.
Requires soluble, pure

samples of >1 mg.

Primary tool for
definitive structural

elucidation.

Mass Spectrometry
(MS)

Extremely high
sensitivity (sub-
picogram). Provides
accurate molecular
weight and elemental
composition (HRMS).
Fragmentation
patterns give

structural clues.

Does not provide
detailed connectivity
or stereochemistry.
Isomers are often

indistinguishable.

Complementary to
NMR. Confirms
molecular formula and
provides orthogonal

evidence of structure.

X-Ray Crystallography

Provides the absolute,
unambiguous 3D
structure in the solid
state with high

precision.

Requires a suitable
single crystal, which
can be difficult or
impossible to grow.
The solid-state
conformation may
differ from the solution

State.

The "gold standard”
for absolute structure
proof, but NMR is
more practical for
routine confirmation
and studying solution-

phase behavior.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are

recommended for a 400 MHz NMR spectrometer.[2]

Sample Preparation

o Weigh approximately 5-10 mg of the 6,7-dihydro-5H-pyrazolo[5,1-bJoxazine sample.
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e Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a
standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.[8][9][10]

o Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

'H NMR Acquisition

e Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
o Spectral Width: 16 ppm, centered around 6 ppm.

e Acquisition Time: ~3 seconds.

o Relaxation Delay (d1): 2 seconds.

e Number of Scans: 16.

o Temperature: 298 K.

B3C{*H} NMR Acquisition

e Pulse Program: Proton-decoupled single-pulse with NOE (e.qg., 'zgpg30").
o Spectral Width: 220 ppm, centered around 100 ppm.

e Acquisition Time: ~1.5 seconds.

o Relaxation Delay (d1): 2 seconds.

e Number of Scans: 1024 (or more, depending on concentration).

e Temperature: 298 K.

2D HSQC Acquisition

o Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., ‘hsqcedetgpsp' for multiplicity
editing).

o Spectral Width (F2, *H): 10 ppm, centered on the proton spectrum.
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Spectral Width (F1, 13C): 160 ppm, centered on the carbon spectrum.
Number of Scans: 4-8 per increment.
Number of Increments: 256.

Relaxation Delay (d1): 1.5 seconds.

Conclusion

The structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-bJoxazine is achieved through a

logical and systematic application of 1D and 2D NMR techniques. The predictable chemical

shifts and coupling patterns, derived from fundamental principles of structure and electronics,

allow for a confident initial assignment. This is then irrefutably confirmed using 2D correlation

experiments, particularly COSY, HSQC, and HMBC, which together provide a complete and

self-consistent map of the molecular architecture. This guide serves as a robust framework for

the analysis of this important heterocyclic system and its derivatives.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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